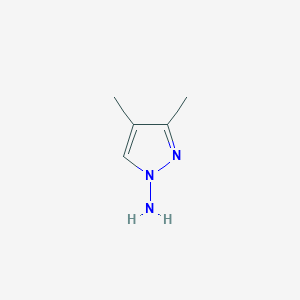
3,4-Dimethyl pyrazol-1-yl amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl pyrazol-1-yl amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of the amine group at the 1-position and the methyl groups at the 3 and 4 positions contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl pyrazol-1-yl amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethyl-1H-pyrazole with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. For example, the use of hydrazine derivatives and diketones can lead to the formation of pyrazole intermediates, which can then be further functionalized to obtain the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography. The choice of reagents and catalysts is crucial to minimize by-products and enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl pyrazol-1-yl amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3,4-Dimethyl pyrazol-1-yl amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl pyrazol-1-yl amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl pyrazol-1-yl amine
- 4-Chloro-3,5-dimethyl pyrazol-1-yl amine
- 3,4,5-Trimethyl pyrazol-1-yl amine
Uniqueness
3,4-Dimethyl pyrazol-1-yl amine is unique due to the specific positioning of the methyl groups at the 3 and 4 positions, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Propiedades
Fórmula molecular |
C5H9N3 |
|---|---|
Peso molecular |
111.15 g/mol |
Nombre IUPAC |
3,4-dimethylpyrazol-1-amine |
InChI |
InChI=1S/C5H9N3/c1-4-3-8(6)7-5(4)2/h3H,6H2,1-2H3 |
Clave InChI |
WIRDLZXYKJWULS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)

![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)



![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)



